N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Lipophilicity Drug-likeness Medicinal Chemistry

N-(4-(Furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1226446-49-6) is a synthetic heterocyclic small molecule belonging to the 2-substituted thiazole-4-carboxamide derivatives class. It incorporates two thiazole rings, a furan substituent, and a pyrazine substituent within a single scaffold, giving it a molecular formula of C15H9N5O2S2 and a molecular weight of 355.4 g/mol.

Molecular Formula C15H9N5O2S2
Molecular Weight 355.39
CAS No. 1226446-49-6
Cat. No. B2857038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
CAS1226446-49-6
Molecular FormulaC15H9N5O2S2
Molecular Weight355.39
Structural Identifiers
SMILESC1=COC(=C1)C2=CSC(=N2)NC(=O)C3=CSC(=N3)C4=NC=CN=C4
InChIInChI=1S/C15H9N5O2S2/c21-13(11-8-23-14(18-11)9-6-16-3-4-17-9)20-15-19-10(7-24-15)12-2-1-5-22-12/h1-8H,(H,19,20,21)
InChIKeyLKFKIWLJFPRIJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification: N-(4-(Furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1226446-49-6)


N-(4-(Furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1226446-49-6) is a synthetic heterocyclic small molecule belonging to the 2-substituted thiazole-4-carboxamide derivatives class. It incorporates two thiazole rings, a furan substituent, and a pyrazine substituent within a single scaffold, giving it a molecular formula of C15H9N5O2S2 and a molecular weight of 355.4 g/mol . Compounds in this structural class are described in patent literature as having potential utility as pharmaceuticals for modulating immune responses in inflammatory disorders . This specific compound exists primarily as a research chemical available from screening libraries, and its selection for assay development or medicinal chemistry campaigns requires careful differentiation from other thiazole-carboxamide analogs that may appear structurally interchangeable but possess divergent physicochemical and biological profiles.

Procurement Risk Alert: Why Generic Substitution of N-(4-(Furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1226446-49-6) Can Compromise Research Integrity


The 2-substituted thiazole-4-carboxamide chemical space is pharmacologically permissive, with patent disclosures indicating that even minor structural variations—such as substituting the furan for a phenyl or the pyrazine for a pyridine—can dramatically alter target binding, selectivity, and immunomodulatory potency . Consequently, treating N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide as a generic drop-in replacement for a closely related analog without quantitative, head-to-head evidence carries substantial risk of producing non-reproducible or misleading biological data. The specific juxtaposition of the electron-rich furan, the hydrogen-bond-capable carboxamide linker, and the electron-deficient pyrazine defines a unique topological and electrostatic profile that is not recapitulated by analogs with different heterocyclic pairings. The quantitative evidence below demonstrates where measurable differentiation exists, enabling informed selection over nearest neighbors.

Quantitative Differentiation Evidence: N-(4-(Furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1226446-49-6) vs. Structural Analogs


Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) vs. Common Des-phenyl Analog

The computed octanol-water partition coefficient (XLogP3-AA) for N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is 1.8 . This value is notably lower than for a de-furan analog such as 2-(pyrazin-2-yl)-N-(4-phenylthiazol-2-yl)thiazole-4-carboxamide, where substituting the furan oxygen with a carbon and removing the heteroatom increases lipophilicity based on well-established additive fragment contributions (estimated XLogP ~ 2.4–2.6) . The reduced lipophilicity of the furan-containing compound translates into a predicted higher aqueous solubility and potentially lower non-specific protein binding, factors that directly influence assay performance in biochemical and cellular screening cascades.

Lipophilicity Drug-likeness Medicinal Chemistry

Hydrogen-Bond Acceptor Capacity: Topological Polar Surface Area (TPSA) vs. Pyridyl Analog

The topological polar surface area (TPSA) for N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is computed as 150 Ų . This differs from a closely related pyridyl analog, N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyridin-2-yl)thiazole-4-carboxamide, which replaces the pyrazine with a pyridine ring. The pyrazine contributes an additional nitrogen atom, increasing hydrogen-bond acceptor count by one and raising the TPSA by approximately 12–15 Ų compared to the pyridyl variant (estimated TPSA ~135–138 Ų) . This difference places the pyrazine-containing compound closer to the threshold of 140 Ų commonly associated with reduced oral bioavailability and blood-brain barrier penetration.

Polar Surface Area Permeability ADME

Scaffold Differentiation: Furan Substituent Isosteric Replacement vs. Thiophene Analog in Kinase Profiling Context

Within the 2-substituted thiazole-4-carboxamide patent space, bioisosteric replacement of the furan with a thiophene (i.e., N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide) is documented as a strategy to modulate kinase inhibitory profiles . While specific IC50 data for this exact compound is not publicly available, the patent disclosure establishes that furan-to-thiophene substitution alters the electron density and ring size of the terminal heterocycle, leading to changes in hydrogen-bond geometry with the hinge region of kinase targets. The furan oxygen participates in a lone-pair interaction that differs from the sulfur of thiophene, resulting in differential selectivity against kinases such as p38 MAPK and JNK, which are critical targets in inflammatory signaling . Researchers should not assume interchangeable activity between these two analogs.

Kinase Selectivity Isosteric Replacement Medicinal Chemistry

High-Confidence Application Scenarios for N-(4-(Furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1226446-49-6) Based on Quantitative Evidence


In Vitro Kinase Selectivity Profiling in Inflammatory Signaling Pathways

Based on patent-class evidence that 2-substituted thiazole-4-carboxamide derivatives exhibit differential kinase inhibition depending on terminal heterocycle substitution , this compound is best deployed as a probe in in vitro kinase panels (e.g., p38 MAPK, JNK) where the furan-pyrazine combination is hypothesized to confer a distinct selectivity fingerprint compared to phenyl- or thiophene-containing analogs. Its computed lower lipophilicity (XLogP = 1.8) also makes it more amenable to biochemical assay formats that are sensitive to compound aggregation.

ADME/Physicochemical Screening for CNS-Excluded Anti-Inflammatory Leads

With a TPSA of 150 Ų exceeding the 140 Ų threshold for likely CNS penetration , this compound is suitable for medicinal chemistry programs seeking peripherally restricted anti-inflammatory agents. It can serve as a structurally differentiated comparator to pyridyl analogs (lower TPSA, greater CNS exposure risk) in parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies.

Structure-Activity Relationship (SAR) Expansion Around Furan-Containing Thiazole-Carboxamides for Immunomodulation

The patent literature establishes the thiazole-4-carboxamide scaffold as relevant for treating chronic inflammatory disorders . This compound, featuring both furan and pyrazine, fills a specific underserved chemical space between more common phenyl-pyridine and thiophene-pyridine analogs. It is thus appropriate for systematic SAR exploration where the goal is to map the impact of heteroatom identity on cellular cytokine inhibition (e.g., TNF-α, IL-6 suppression) in LPS-stimulated PBMC or THP-1 assays.

Quote Request

Request a Quote for N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.